

6-Bromo-7-fluoroquinazolin-4-OL chemical structure and IUPAC name

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Compound of Interest

Compound Name: 6-Bromo-7-fluoroquinazolin-4-OL

Cat. No.: B1451150

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An In-depth Technical Guide: **6-Bromo-7-fluoroquinazolin-4-ol**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of **6-Bromo-7-fluoroquinazolin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is a privileged scaffold found in numerous biologically active molecules, and the specific halogenation pattern of this derivative offers unique opportunities for synthetic diversification. This document details the compound's core chemical identity, including its structure and IUPAC nomenclature, explores a logical synthetic pathway, and elucidates its critical role as a versatile building block in the development of novel therapeutics, particularly through palladium-catalyzed cross-coupling reactions.

Core Chemical Identity

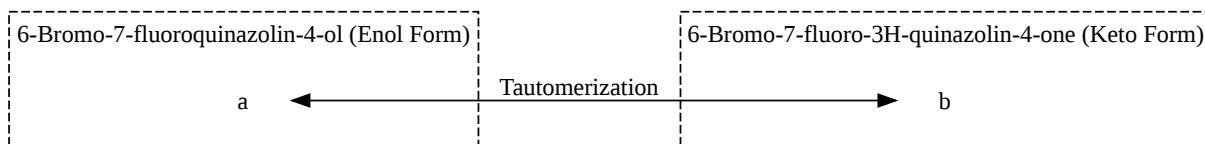
A precise understanding of a compound's structure and properties is fundamental to its application in research and development. This section delineates the essential chemical characteristics of **6-Bromo-7-fluoroquinazolin-4-ol**.

IUPAC Nomenclature and Tautomerism

The systematic IUPAC name for this compound is 6-bromo-7-fluoro-3H-quinazolin-4-one.[\[1\]](#)[\[2\]](#) It is important to recognize that this compound exists in a tautomeric equilibrium with its enol

form, **6-bromo-7-fluoroquinazolin-4-ol**. The keto form (quinazolin-4-one) is generally the more stable and prevalent tautomer in solid and solution phases. For clarity and accuracy, this guide will primarily use the quinazolin-4-one nomenclature, while acknowledging the potential reactivity of the -ol tautomer.

Tautomeric Equilibrium:



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Caption: Keto-enol tautomerism of the title compound.

Chemical Structure and Key Features

The molecular structure consists of a bicyclic quinazoline core. The key functional groups that dictate its reactivity and utility are:

- A bromine atom at the 6-position.
- A fluorine atom at the 7-position.
- A hydroxyl group at the 4-position (in the enol form) or a carbonyl group (in the keto form).

The bromine atom is particularly significant as it provides a reactive handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[3]

Caption: Annotated chemical structure of 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and compound storage.

Property	Value	Source
CAS Number	950577-02-3	[4] [5] [6]
Molecular Formula	C ₈ H ₄ BrFN ₂ O	[1] [4]
Molecular Weight	243.03 g/mol	[4]
Appearance	White to off-white solid powder (predicted)	[3]
Storage	Sealed in a dry environment at room temperature	[4]
SMILES	<chem>C1=C2C(=CC(=C1Br)F)N=CN</chem> <chem>C2=O</chem>	[1]
InChIKey	KBQBBYPXSOKJEI- UHFFFAOYSA-N	[1]
Predicted XlogP	1.5	[1]

Synthesis and Mechanistic Rationale

The synthesis of quinazolinone derivatives is well-established in organic chemistry. A common and reliable method involves the cyclization of an appropriately substituted anthranilic acid derivative.[\[3\]](#)

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic approach identifies 2-amino-5-bromo-4-fluorobenzoic acid as the key starting material. The quinazolinone ring can be formed in a one-pot reaction using formamide, which serves as both the solvent and the source for the additional carbon and nitrogen atoms required to complete the heterocyclic ring.

Proposed Synthetic Protocol: Cyclization of Substituted Anthranilic Acid

This protocol describes a robust method for synthesizing 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Materials:

- 2-amino-5-bromo-4-fluorobenzoic acid
- Formamide
- Deionized water
- Ethanol

Procedure:

- Combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.
- Heat the reaction mixture to 150-160 °C with stirring.
 - Rationale: High temperature is required to drive the condensation and subsequent cyclization reaction, overcoming the activation energy for ring closure.
- Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker of cold deionized water with stirring. A precipitate will form.
 - Rationale: The product is insoluble in water, causing it to precipitate out while the excess formamide and other water-soluble impurities remain in the aqueous phase.
- Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 6-Bromo-7-fluoro-3H-quinazolin-4-one.
- Dry the final product under vacuum.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Applications in Medicinal Chemistry and Drug Development

The Quinazolinone Scaffold: A Privileged Structure

The quinazolinone ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[2\]](#) [\[7\]](#) This makes **6-Bromo-7-fluoroquinazolin-4-ol** a valuable starting point for developing new chemical entities (NCEs).[\[3\]](#)

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a synthetic intermediate. The bromine atom at the C6 position is strategically placed for modification via palladium-catalyzed cross-coupling reactions, such as:

- Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.
- Sonogashira Coupling: To introduce alkyne moieties.
- Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions allow for the systematic synthesis of compound libraries to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[\[3\]](#)

Case Study: Application in a Suzuki Cross-Coupling Reaction

This protocol provides a representative example of how **6-Bromo-7-fluoroquinazolin-4-ol** can be used as a substrate in a Suzuki coupling reaction to generate a more complex derivative.

Objective: To synthesize 6-Aryl-7-fluoro-3H-quinazolin-4-one.

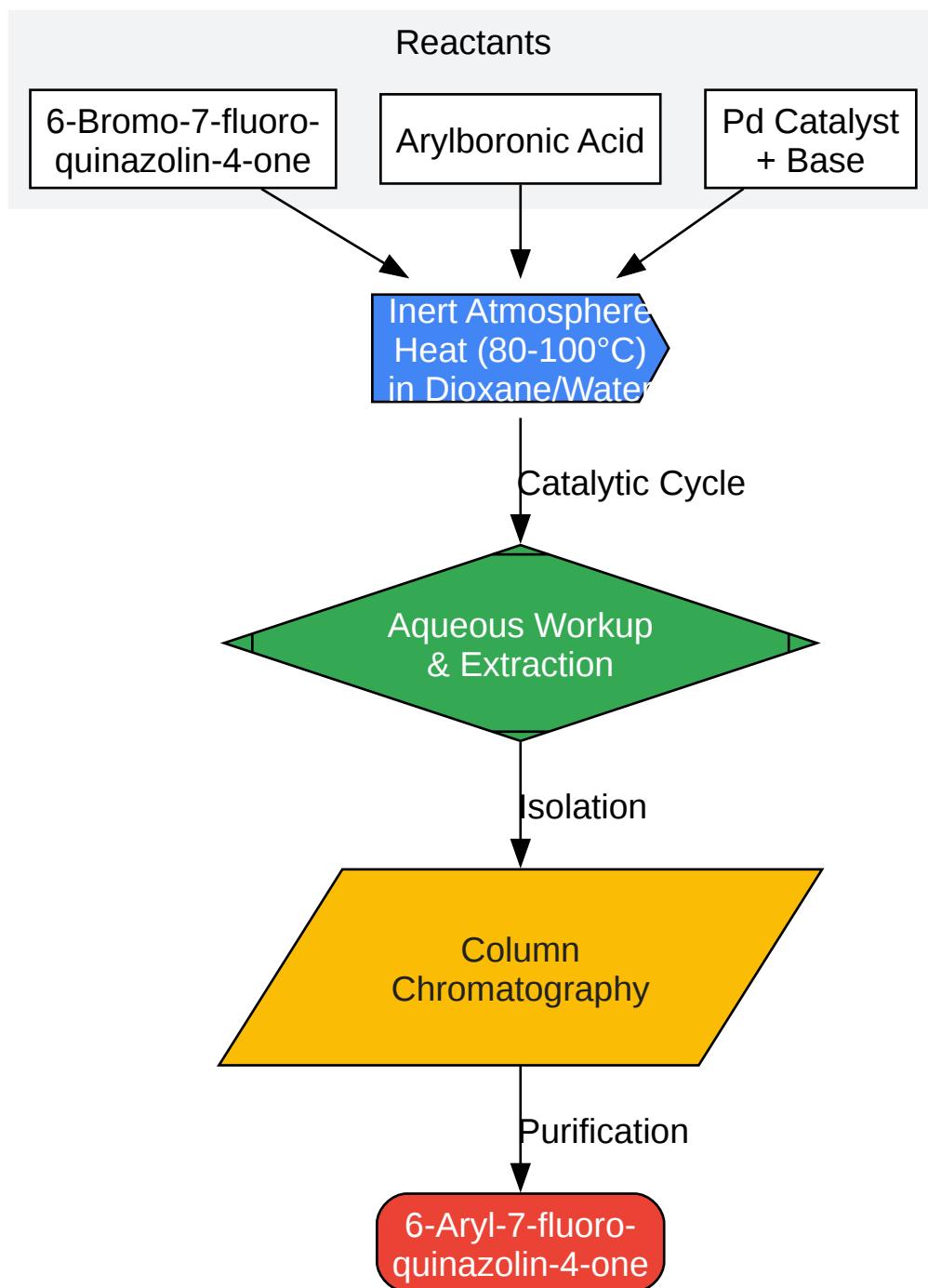
Materials:

- 6-Bromo-7-fluoro-3H-quinazolin-4-one (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

- To a reaction vessel, add 6-Bromo-7-fluoro-3H-quinazolin-4-one, the arylboronic acid, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
 - Rationale: The palladium catalyst is sensitive to oxygen, and removing it prevents catalyst deactivation and ensures efficient catalytic cycling.
- Add the degassed solvent mixture, followed by the palladium catalyst.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude residue by column chromatography to isolate the desired 6-Aryl-7-fluoro-3H-quinazolin-4-one product.

Workflow Visualization: Suzuki Coupling Application



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Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

6-Bromo-7-fluoroquinazolin-4-ol is a high-value chemical intermediate with significant potential in the field of drug discovery. Its quinazolinone core provides a proven pharmacophore, while the strategically placed bromine and fluorine atoms offer fine-tuning of electronic properties and a robust handle for synthetic diversification. The synthetic and application protocols detailed in this guide underscore its utility as a foundational building block for creating novel and complex molecules with therapeutic potential.

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